methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 4-[(2-{[4-(4-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a combination of aromatic rings, a triazole ring, and various functional groups
Preparation Methods
The synthesis of METHYL 4-[(2-{[4-(4-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl and pyridyl groups, and the final esterification to form the methyl benzoate derivative. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and sulfur-containing groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and the functional groups present in the compound.
Scientific Research Applications
METHYL 4-[(2-{[4-(4-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[(2-{[4-(4-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and aromatic groups allow it to bind with high affinity to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to METHYL 4-[(2-{[4-(4-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE include other triazole derivatives and aromatic compounds with similar functional groups. These compounds may share similar chemical properties and biological activities but can differ in their specific applications and effectiveness. Examples of similar compounds include:
- METHYL 2-[({[4-(4-CHLOROPHENYL)-3-CYANO-6-(4-METHYLPHENYL)-2-PYRIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
- 2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
These compounds highlight the diversity and potential of triazole derivatives in various scientific and industrial applications.
Properties
Molecular Formula |
C23H18ClN5O3S |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(4-chlorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H18ClN5O3S/c1-32-22(31)15-4-8-18(9-5-15)26-20(30)14-33-23-28-27-21(16-3-2-12-25-13-16)29(23)19-10-6-17(24)7-11-19/h2-13H,14H2,1H3,(H,26,30) |
InChI Key |
DORJJOUBUUGZLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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